KRH-3955 hydrochloride is a highly potent, non-peptide small-molecule CXCR4 antagonist engineered to overcome the pharmacokinetic limitations of earlier generation inhibitors. Structurally derived from the KRH-1636 prototype, it exhibits an exceptional binding affinity for the CXCR4 receptor, effectively blocking the SDF-1α (CXCL12) interaction with an IC50 of 0.61 nM. In antiviral models, it demonstrates sub-nanomolar efficacy (EC50 0.3–1.0 nM) against X4-tropic HIV-1 strains. Crucially for procurement in translational research, KRH-3955 hydrochloride is orally bioavailable, distinguishing it from widely used injectable benchmarks and making it a critical tool compound for in vivo studies targeting the CXCR4/CXCL12 axis in virology, oncology, and stem cell mobilization [1].
Generic substitution with legacy CXCR4 antagonists like AMD3100 (plerixafor) or the parent compound KRH-1636 critically compromises experimental design, particularly in in vivo models. AMD3100 completely lacks oral bioavailability and must be administered via continuous infusion or repeated subcutaneous injections, which introduces handling artifacts, spikes in plasma concentration, and limits long-term dosing studies. Furthermore, AMD3100 exhibits significantly lower receptor affinity and fails to inhibit intracellular calcium mobilization at concentrations where KRH-3955 is fully active. Conversely, while KRH-1636 shares a similar binding mechanism, its poor oral absorption restricts its systemic utility. Procuring KRH-3955 hydrochloride ensures robust oral pharmacokinetics (25.6% bioavailability in rats) and a unique binding profile that engages all three extracellular loops of the CXCR4 receptor, preventing the off-target or incomplete blockade seen with inferior substitutes [1].
KRH-3955 hydrochloride was specifically engineered to overcome the delivery limitations of existing CXCR4 antagonists. In pharmacokinetic evaluations, KRH-3955 achieved an oral bioavailability of 25.6% in rat models, maintaining plasma concentrations above the EC90 for extended periods. In direct contrast, the standard benchmark AMD3100 is not orally bioavailable and requires subcutaneous administration, while the parent molecule KRH-1636 exhibits poor systemic absorption. This makes KRH-3955 the definitive choice for oral dosing regimens [1].
| Evidence Dimension | Oral Bioavailability |
| Target Compound Data | 25.6% (rat model) |
| Comparator Or Baseline | AMD3100: 0% (requires injection); KRH-1636: Poor/negligible |
| Quantified Difference | Absolute enabling of oral dosing routes |
| Conditions | In vivo rat pharmacokinetic models |
Eliminates the need for repeated injections in animal models, reducing handling stress and enabling long-term oral efficacy studies.
The potency of KRH-3955 hydrochloride at the CXCR4 receptor significantly exceeds that of conventional clinical and research benchmarks. In competitive binding assays, KRH-3955 inhibited SDF-1α binding to CXCR4 with an IC50 of 0.61 nM. In comparative evaluations, AMD3100 typically requires concentrations in the high nanomolar range (IC50 ~44 nM) to achieve similar blockade. Furthermore, KRH-3955 completely inhibited SDF-1α-induced intracellular calcium mobilization at low concentrations in CXCR4-expressing CHO cells, whereas 100 nM AMD3100 failed to affect calcium signaling in the same assay [1].
| Evidence Dimension | SDF-1α binding inhibition (IC50) & Calcium mobilization |
| Target Compound Data | IC50 = 0.61 nM; complete Ca2+ block at low nM |
| Comparator Or Baseline | AMD3100: IC50 ~44 nM; no Ca2+ block at 100 nM |
| Quantified Difference | >70-fold higher binding affinity and superior functional blockade |
| Conditions | CXCR4-expressing CHO cells and competitive binding assays |
Ensures complete receptor saturation and functional blockade at minimal concentrations, reducing the risk of off-target toxicity in sensitive cellular assays.
KRH-3955 hydrochloride demonstrates extreme potency against CXCR4-tropic (X4) HIV-1 strains, including multidrug-resistant clinical isolates. In single-cycle recombinant virus assays, KRH-3955 exhibited an overall EC50 of 0.3 to 1.0 nM against X4 HIV-1. When tested side-by-side against the HXB2 strain, KRH-3955 showed an IC50 of 0.60 nM, whereas AMD3100 required 6.2 nM to achieve the same level of inhibition. This ~10-fold superiority in antiviral potency is maintained even against strains harboring reverse transcriptase, protease, and enfuvirtide resistance mutations [1].
| Evidence Dimension | Inhibition of X4 HIV-1 replication (IC50) |
| Target Compound Data | 0.60 nM (for HXB2 strain) |
| Comparator Or Baseline | AMD3100: 6.2 nM (for HXB2 strain) |
| Quantified Difference | ~10-fold higher antiviral potency |
| Conditions | In vitro single-cycle recombinant virus assay |
Provides a highly stringent, low-nanomolar positive control for screening novel therapeutics against multidrug-resistant viral strains.
For applications in oncology and immunology, the ability to halt cell migration along chemokine gradients is paramount. KRH-3955 was evaluated for its capacity to inhibit SDF-1α-mediated chemotaxis of cancer cells. It exhibited a 50% effective concentration (EC50) of less than 10 nM. This represents a greater than 1000-fold efficacy improvement over its prototype precursor, KRH-1636, making it an exceptionally robust tool for blocking the CXCR4/CXCL12 metastatic axis [1].
| Evidence Dimension | Chemotaxis inhibition (EC50) |
| Target Compound Data | < 10 nM |
| Comparator Or Baseline | KRH-1636 (prototype): >1000-fold weaker |
| Quantified Difference | >1000-fold improvement in anti-chemotactic efficacy |
| Conditions | SDF-1α-mediated cancer cell chemotaxis assay |
Delivers the necessary potency to completely arrest cell migration in demanding in vitro metastasis and stem cell homing models.
Because KRH-3955 achieves ~25% oral bioavailability, it is the preferred compound for long-term in vivo studies of HIV-1 suppression or tumor microenvironment modulation, completely bypassing the need for subcutaneous pumps or daily injections required by AMD3100 [1].
KRH-3955 binds across all three extracellular loops (ECL1, ECL2, ECL3) of the CXCR4 receptor without inducing receptor internalization at standard doses. This makes it an ideal stabilizing ligand for structural mapping and conformational assays where stable, high-affinity blockade is required [1].
With an EC50 of <10 nM for inhibiting SDF-1α-mediated chemotaxis, KRH-3955 is optimally suited for transwell migration assays and 3D tumor invasion models, offering >1000-fold higher potency than early-generation tripeptidomimetics [2].
Given its sub-nanomolar EC50 against X4 HIV-1 strains—including those resistant to NRTIs, NNRTIs, and protease inhibitors—KRH-3955 serves as a definitive positive control in virological screening panels [1].